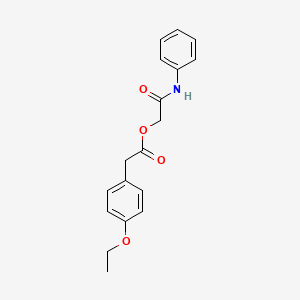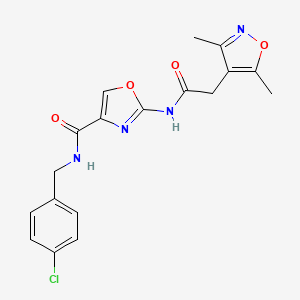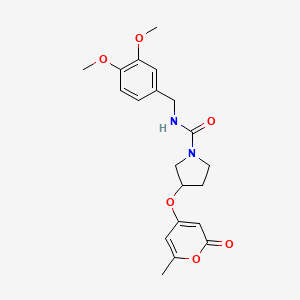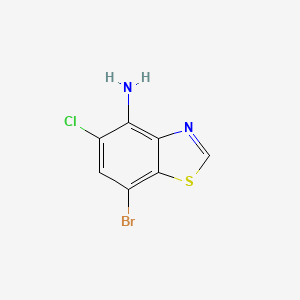
N-(4-bromophenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an acetamide group, a bromophenyl group, and a dihydropyrazinone ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyrazinone ring and the attachment of the bromophenyl and acetamide groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromophenyl group could be replaced by other groups in a substitution reaction. The dihydropyrazinone ring could also undergo reactions, such as ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties are important for understanding how the compound behaves under different conditions .Applications De Recherche Scientifique
1. Herbicide Applications
- Chloroacetamide Herbicides : Chloroacetamides like alachlor and metazachlor are used as pre-emergent or early post-emergent herbicides for controlling annual grasses and broad-leaved weeds in various crops. They inhibit fatty acid synthesis in plants (Weisshaar & Böger, 1989).
2. Analgesic Properties
- KR-25003, a Capsaicinoid : The structure of a compound similar to N-(4-bromophenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide showed potential as an analgesic, indicating its relevance in pain management (Park et al., 1995).
3. Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives have been found to exhibit significant antioxidant activity, which is critical in combating oxidative stress in biological systems (Chkirate et al., 2019).
- Novel N-Substituted Acetamides : Similar compounds with N-substituted benzyl/phenyl groups have shown moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).
4. Antimicrobial and Antitubercular Activities
- Antibacterial and Antimycobacterial Activities : Derivatives of this compound have shown promising antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis (Sirisha et al., 2011).
5. Synthesis and Structural Analysis
- Crystal Structures and Synthesis : The synthesis and crystal structure analysis of compounds related to this compound have been studied, providing insights into their molecular conformations and potential applications in various fields of chemistry (Narayana et al., 2016).
6. Nonlinear Optical Properties
- Optical Applications : Investigations into the nonlinear optical properties of crystalline acetamides, including derivatives of this compound, suggest their potential use in photonic devices such as optical switches and modulators (Castro et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on the compound could involve further studies of its properties and potential applications. This could include testing the compound in biological systems to evaluate its potential as a drug, or studying its behavior in various chemical reactions to explore its potential as a synthetic intermediate .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-13-9-14(2)11-17(10-13)24-8-7-23(19(26)20(24)27)12-18(25)22-16-5-3-15(21)4-6-16/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDHNOAJPHPZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2970383.png)
![N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2970388.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide](/img/structure/B2970390.png)
![2-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2970391.png)



![1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2970397.png)
![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)


![2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2970405.png)
